molecular formula C22H42N2O B12535824 N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide CAS No. 663953-69-3

N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide

Cat. No.: B12535824
CAS No.: 663953-69-3
M. Wt: 350.6 g/mol
InChI Key: AOENROBRCFVBHP-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide is a chemical compound with a complex structure that includes a dimethylaminoethyl group attached to an octadecadienamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide typically involves the reaction of octadeca-9,12-dienoic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants and products .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of lipid metabolism and as a model compound for understanding the behavior of similar biological molecules.

    Industry: Used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide involves its interaction with biological membranes due to its amphiphilic nature. The dimethylamino group can interact with negatively charged components of the membrane, while the hydrophobic octadecadienamide backbone can insert into the lipid bilayer. This interaction can disrupt membrane integrity and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide
  • N-[2-(dimethylamino)ethyl]octadeca-9,12-dien-1-ylcarbamate
  • N-[2-(dimethylamino)ethyl]octadeca-9,12-dien-1-ylamine

Uniqueness

This compound is unique due to its specific combination of a dimethylaminoethyl group and an octadecadienamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications .

Properties

CAS No.

663953-69-3

Molecular Formula

C22H42N2O

Molecular Weight

350.6 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C22H42N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(2)3/h8-9,11-12H,4-7,10,13-21H2,1-3H3,(H,23,25)

InChI Key

AOENROBRCFVBHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCN(C)C

Origin of Product

United States

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